![molecular formula C14H14O6 B12426630 1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6510(1),(1)?0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid typically involves multiple steps, including cyclization reactions, oxidation, and esterification. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, could introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as its ability to interact with specific molecular targets or pathways involved in disease.
Industry
In industrial applications, the compound might be used in the development of new materials, pharmaceuticals, or chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid analogs: Compounds with similar tetracyclic structures but different functional groups.
Other tetracyclic compounds: Molecules with similar ring systems but different substituents or functional groups.
Uniqueness
The uniqueness of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14O6 |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6?,7?,9?,10?,13?,14-/m0/s1 |
Clé InChI |
GRJLGDWPUYQSHL-CIQBOOQSSA-N |
SMILES isomérique |
CCC1C2[C@@]3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
SMILES canonique |
CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
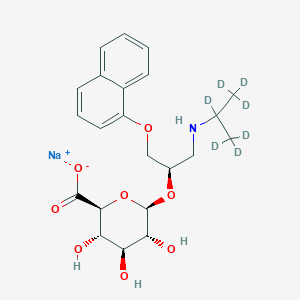

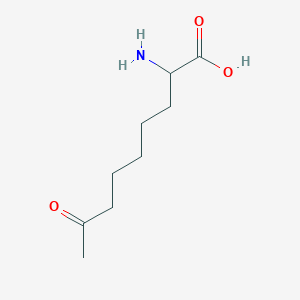
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
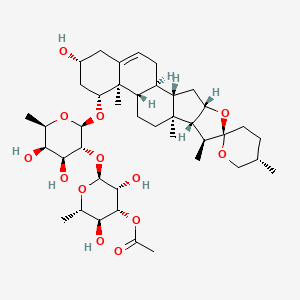
![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
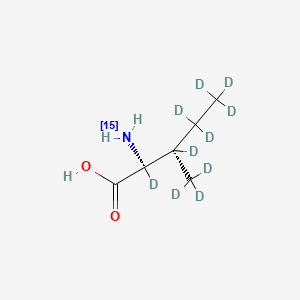
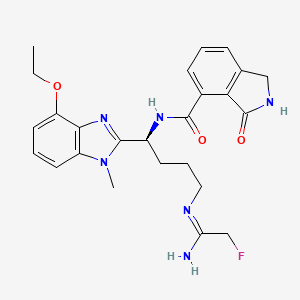
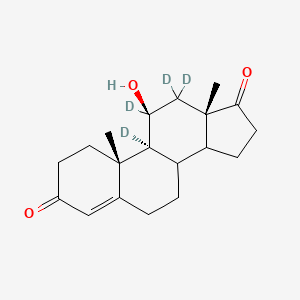
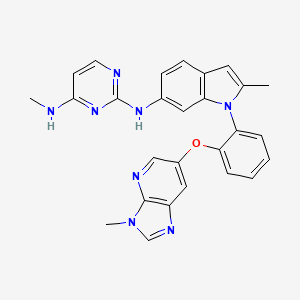
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
